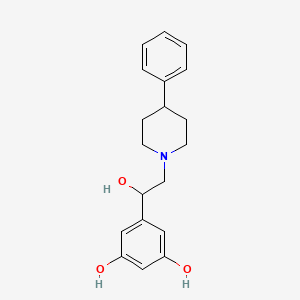
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a phenyl ring, which is further connected to a pyridinecarboxamide moiety. The presence of the trifluoroethyl group imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate using lipase from Pseudomonas aeruginosa . This reaction is carried out with n-butanol, yielding (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as lipases, can be advantageous due to their high selectivity and efficiency. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
化学反応の分析
Types of Reactions
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
科学的研究の応用
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoroethyl group.
作用機序
The mechanism of action of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol: Shares the trifluoroethyl group but lacks the pyridinecarboxamide moiety.
2-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl acetate: Another compound with a trifluoroethyl group, used in similar synthetic applications.
Uniqueness
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide is unique due to the combination of the trifluoroethyl group and the pyridinecarboxamide moiety. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
74696-77-8 |
|---|---|
分子式 |
C14H11F3N2O2 |
分子量 |
296.24 g/mol |
IUPAC名 |
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)12(20)9-3-5-11(6-4-9)19-13(21)10-2-1-7-18-8-10/h1-8,12,20H,(H,19,21) |
InChIキー |
JXVJRUGUGSBTPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
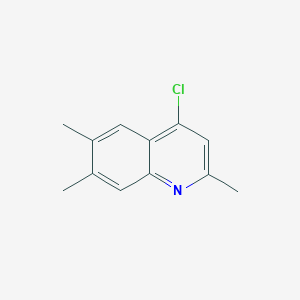
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
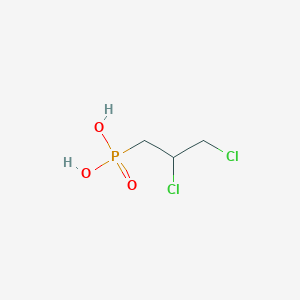
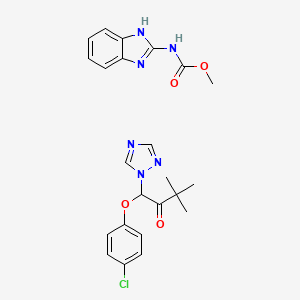
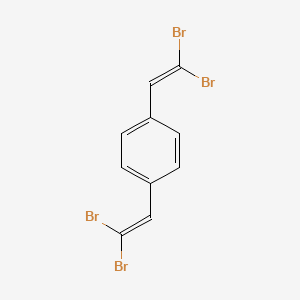
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
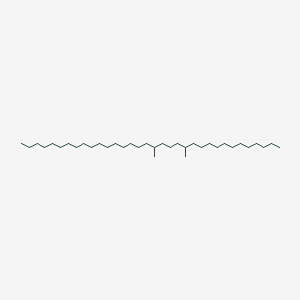
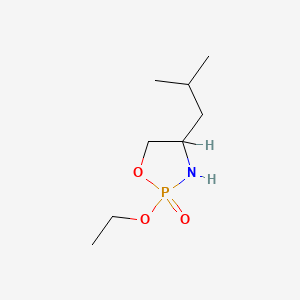
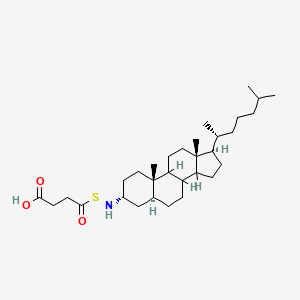
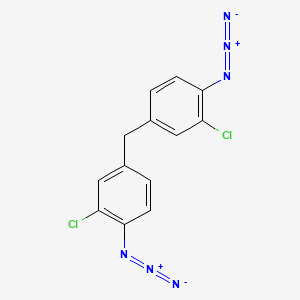
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
